N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1-isopropyl-1H-pyrazol-5-amine
Description
N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1-isopropyl-1H-pyrazol-5-amine is a bis-pyrazole derivative featuring two distinct pyrazole rings. The first pyrazole is substituted with 1,3-dimethyl groups and a methylene-linked amine group. The second pyrazole is 1-isopropyl-substituted at the 5-position, connected via the amine bridge (Figure 1). This structure confers unique physicochemical properties, including moderate polarity due to the amine linker and steric bulk from the isopropyl group.
Properties
Molecular Formula |
C12H20ClN5 |
|---|---|
Molecular Weight |
269.77 g/mol |
IUPAC Name |
N-[(2,5-dimethylpyrazol-3-yl)methyl]-2-propan-2-ylpyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C12H19N5.ClH/c1-9(2)17-12(5-6-14-17)13-8-11-7-10(3)15-16(11)4;/h5-7,9,13H,8H2,1-4H3;1H |
InChI Key |
UQSYMVHPKVWNQR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1)CNC2=CC=NN2C(C)C)C.Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1-isopropyl-1H-pyrazol-5-amine typically involves the reaction of 1,3-dimethyl-1H-pyrazole with isopropylamine under controlled conditions . The reaction is usually carried out in a solvent such as dichloromethane or tetrahydrofuran (THF) at low temperatures to ensure the stability of the intermediate products . Industrial production methods may involve the use of catalysts to enhance the reaction rate and yield .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Substitution: It can undergo nucleophilic substitution reactions with halides or other nucleophiles to form substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1-isopropyl-4-methyl-1H-pyrazol-3-amine is a complex organic compound with a unique dual pyrazole structure. It is characterized by two pyrazole rings linked by a methylene bridge and various alkyl substitutions. The presence of dimethyl and isopropyl groups gives it distinct steric and electronic characteristics, making it interesting in medicinal chemistry and material science.
Scientific Research Applications
- Biological Activity N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1-isopropyl-4-methyl-1H-pyrazol-3-amine exhibits significant biological activity, primarily inhibiting specific enzymes related to inflammation and microbial growth. This inhibition disrupts metabolic pathways, potentially leading to therapeutic effects against various diseases, including cancer and infections.
- Medicinal Chemistry This compound is explored for its potential in developing new anti-inflammatory and antimicrobial agents. Its unique structure also makes it suitable for applications in material sciences, particularly in synthesizing novel polymers and coordination complexes with transition metals.
- Enzyme Binding Studies on the interactions of N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1-isopropyl-4-methyl-1H-pyrazol-3-amine with biological targets have shown its ability to bind effectively to enzyme active sites, inhibiting enzyme activity, which can lead to decreased inflammation or microbial proliferation. Interaction studies often involve kinetic assays and molecular docking techniques to elucidate the binding affinities and modes of action.
- Synthesis The synthesis of N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1-isopropyl-4-methyl-1H-pyrazol-3-amine typically involves multi-step reactions. Advanced methods such as microwave-assisted synthesis may also be employed to enhance yield and reduce reaction times.
Structural Similarities
Several compounds share structural similarities with N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1-isopropyl-4-methyl-1H-pyrazol-3-amine:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1,3-dimethyl-1H-pyrazol-5-amine | Single pyrazole ring | Lacks isopropyl group |
| 1-isopropyl-1H-pyrazol-4-amine | Contains isopropyl group but only one pyrazole ring | No dimethyl substitution |
| N-methyl-N-(1H-pyrazol-5-yl)methylamine | Methylene bridge present | Different substitution pattern on the pyrazole ring |
Mechanism of Action
The mechanism of action of N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1-isopropyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Substituent Variations and Molecular Properties
Table 1: Structural and Molecular Comparisons
*Calculated based on molecular formula.
Key Observations :
- Polarity : The amine linker in the target compound is less polar than the sulfonamide in elexacaftor (), which may limit solubility in aqueous environments but improve membrane permeability .
- Molecular Weight : The target compound’s lower molecular weight (248 g/mol) compared to elexacaftor (579 g/mol) suggests better bioavailability under Lipinski’s rules .
Functional and Application Comparisons
Insights :
- Pharmaceutical Potential: The bis-pyrazole core is common in bioactive molecules. For instance, elexacaftor’s pyrazole moiety contributes to its binding to the CFTR protein . The target compound’s amine linker may favor interactions with amine receptors or enzymes.
- Agrochemical Relevance : highlights pyrazole derivatives like bensulide as herbicides. The target compound’s lipophilic isopropyl group could enhance soil adhesion in similar applications .
Biological Activity
N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1-isopropyl-1H-pyrazol-5-amine is a complex organic compound belonging to the pyrazole family, characterized by its dual pyrazole rings and specific substituents. This compound has garnered attention for its diverse biological activities, particularly in medicinal chemistry, where it exhibits significant potential as an enzyme inhibitor and therapeutic agent against various diseases, including cancer and inflammation.
Structural Characteristics
The molecular formula of this compound is with a molecular weight of approximately 233.31 g/mol. The structure includes two pyrazole units that enhance its reactivity and biological activity. The unique arrangement of substituents contributes to its distinct chemical properties compared to simpler pyrazole derivatives.
| Compound Name | Molecular Formula | Molecular Weight | Structural Features |
|---|---|---|---|
| This compound | C₁₂H₂₀N₅ | 233.31 g/mol | Dual pyrazole rings |
This compound primarily exerts its biological effects through enzyme inhibition. It binds to specific enzymes, disrupting metabolic pathways critical for cellular functions. This mechanism is particularly relevant in cancer therapy, where inhibiting enzymes can lead to reduced cell proliferation and increased apoptosis in cancerous cells.
Enzyme Inhibition
Research indicates that compounds with similar structures exhibit notable enzyme inhibition capabilities. For example:
- Cytotoxicity Studies : Various studies have shown that pyrazole derivatives can induce cytotoxic effects on different cancer cell lines. In one study, derivatives exhibited IC₅₀ values ranging from 3.79 µM to 42.30 µM against MCF7 and NCI-H460 cell lines, indicating significant potential for anticancer applications .
Anticancer Properties
Several studies have highlighted the anticancer properties of pyrazole derivatives:
| Study | Cell Line | IC₅₀ Value (µM) | Notes |
|---|---|---|---|
| Abadi et al. | MCF7 | 3.79 | Significant cytotoxic potential |
| Bouabdallah et al. | Hep-2 | 3.25 | Effective against head and neck cancer |
| Wei et al. | A549 | 26 | Potent against lung cancer |
These findings suggest that this compound could be a promising candidate for further development as an anticancer agent.
Synthesis and Evaluation
The synthesis of this compound typically involves multi-step synthetic routes that may include microwave-assisted techniques to enhance yield and purity. The compound's synthesis often utilizes alkylating agents under basic conditions, which can significantly influence the final product's biological activity .
Comparative Studies
Comparative studies have shown that while simpler pyrazole derivatives exhibit some biological activity, the dual pyrazole structure of N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1-isopropyl-1H-pyrazol-5-amines enhances its reactivity and potential therapeutic applications:
| Compound | Biological Activity |
|---|---|
| 1,3-Dimethylpyrazole | Limited activity |
| N-Isopropylpyrazole | Moderate activity |
| N-[...]-4-Amino Pyrazole | Enhanced activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
